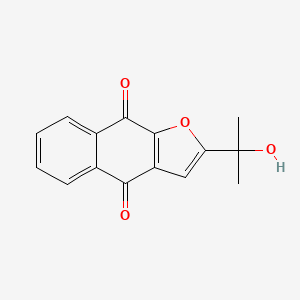

Avicequinone C

Description

Historical Perspective on Avicequinone C Discovery and Initial Characterization this compound was first isolated from the mangrove species Avicennia marina.smolecule.commdpi.comEarly research characterized its chemical structure as a furanonaphthoquinone.mdpi.comThe isolation of this compound from Avicennia marina was reported by Ito et al. in 2000.mdpi.comInitial studies noted its presence in the heartwood of the plant. Avicennia marina has a history of traditional use in some regions for treating various ailments, including skin diseases, which may have contributed to the phytochemical investigation of this species.mdpi.comresearchgate.netunimib.itThe initial characterization involved spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry to elucidate its molecular structure.mdpi.combenchchem.com

Detailed research findings have shown that this compound exhibits inhibitory activity against steroid 5α-reductase type 1. mdpi.comnih.govnih.gov This enzyme is involved in the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT). smolecule.commdpi.com Studies using cell-based assays with human hair dermal papilla cells (HHDPCs) have demonstrated that this compound can reduce DHT production. mdpi.comresearchgate.netnih.gov For instance, one study reported an IC₅₀ value of 38.8 ± 1.29 µM for the inhibition of 5α-reductase type 1 by this compound. mdpi.comresearchgate.netnih.gov This activity has led to interest in this compound for potential applications related to conditions influenced by DHT levels. smolecule.commdpi.com Additionally, this compound has been shown to promote the proliferation of dermal papilla cells, which are important for hair follicle development. smolecule.com

Here is a summary of some research findings:

| Activity | Assay System | Result | Citation |

| 5α-Reductase Type 1 Inhibition | Human Hair Dermal Papilla Cell-Based Assay | IC₅₀ = 38.8 ± 1.29 µM | mdpi.comresearchgate.netnih.gov |

| Reduction in DHT Production | Human Hair Dermal Papilla Cell-Based Assay | ~52% reduction at 10 µg/mL extract | mdpi.comresearchgate.netnih.gov |

| Promotion of Cell Proliferation | Dermal Papilla Cells | Promotes proliferation | smolecule.com |

Note: The DHT reduction percentage is based on the activity of the crude extract of Avicennia marina at a specific concentration, which led to the isolation of this compound as the active compound.

This compound is a furanonaphthoquinone that has garnered scientific interest, particularly for its presence in mangrove species of the Avicennia genus. Research has focused on its isolation and structural elucidation from these natural sources.

Structure

3D Structure

Properties

Molecular Formula |

C15H12O4 |

|---|---|

Molecular Weight |

256.25 g/mol |

IUPAC Name |

2-(2-hydroxypropan-2-yl)benzo[f][1]benzofuran-4,9-dione |

InChI |

InChI=1S/C15H12O4/c1-15(2,18)11-7-10-12(16)8-5-3-4-6-9(8)13(17)14(10)19-11/h3-7,18H,1-2H3 |

InChI Key |

QZQGLRFURVFIFL-UHFFFAOYSA-N |

SMILES |

CC(C)(C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O)O |

Canonical SMILES |

CC(C)(C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O)O |

Synonyms |

avicequinone C |

Origin of Product |

United States |

Isolation and Elucidation Methodologies

Natural Sources and Geographic Distribution in Avicennia Species

Avicequinone C has been identified in several Avicennia species, which are widely distributed in tropical and subtropical coastal regions. These mangrove plants are known to be a source of various naphthoquinone derivatives.

Avicennia marina Research

Avicennia marina, also known as the grey or white mangrove, is a significant source of this compound. It has been isolated from the heartwood and twigs of A. marina collected in various locations, including Thailand and China jst.go.jpresearchgate.netmdpi.combenthamopen.com. Studies on A. marina extracts have identified this compound as a key constituent plos.orgresearchgate.netnih.govscienceopen.com. For instance, a fresh extract of Avicennia marina was reported to contain 6.2% this compound by dry weight plos.org. Previous research isolated this compound from the methanolic extract of Avicennia marina jst.go.jpnih.gov.

Avicennia alba Research

Avicennia alba is another species from which this compound has been isolated. It was identified in the stem bark of Avicennia alba collected in Singapore pharm.or.jpnih.govresearchgate.net. A. alba is a mangrove tree found in tidal forests and is distributed in regions including India, Burma, Malacca, and Ceylon psu.eduorientjchem.orgsphinxsai.com. Phytochemical studies on A. alba have reported the presence of naphthoquinones, including this compound psu.eduorientjchem.orgsphinxsai.comijbio.com.

Other Avicennia Species Studies

Beyond A. marina and A. alba, this compound has also been reported in other Avicennia species. For example, it has been isolated from the mangrove plant Avicennia lanata collected from the east coast of Peninsular Malaysia semanticscholar.orgmdpi.com. The genus Avicennia comprises approximately eight species and is the only mangrove genus found globally, with species distributed across tropical and subtropical coastlines semanticscholar.orgmdpi.comunimib.itsmujo.id. Dereplication studies have shown that extracts from various Avicennia species, including A. marina and A. alba, contain naphthoquinones such as this compound semanticscholar.orgmdpi.com.

Extraction and Purification Techniques

The isolation of this compound from Avicennia species involves a combination of extraction and purification methods to obtain the compound in a pure form.

Solvent Extraction Methodologies

Solvent extraction is a common initial step in isolating this compound from plant material. Methanolic extracts of Avicennia marina have been used in research jst.go.jpmdpi.comnih.gov. The natural extraction process typically involves maceration of plant material in solvents such as 95% ethanol (B145695) . Another study utilized a methanol/chloroform (1:1) mixture for extraction from the aerial parts of A. marina unimib.it. Acetone (B3395972) extract of the stem bark of Avicennia alba has also been used for the isolation of naphthoquinones, including this compound pharm.or.jpresearchgate.net.

Chromatographic Separation Techniques

Following initial extraction, various chromatographic techniques are employed for the purification of this compound. Silica (B1680970) gel column chromatography is a frequently used method, often with a gradient of solvents like hexane-acetone . Preparative thin-layer chromatography (TLC) is also utilized for further purification, employing mobile phases such as toluene-acetone-acetic acid . In some studies, a double developing TLC system with toluene-acetonitrile has been used for fractionation mdpi.comresearchgate.net. High-performance thin-layer chromatography (HPTLC) has been developed as a tool for the screening and identification of natural compounds from medicinal plants, including those from Avicennia jst.go.jpmdpi.comscienceopen.comresearchgate.netwjpsonline.com. Semi-preparative HPLC with a C18 column and acetonitrile (B52724) as the mobile phase has been used for the final purification of this compound mdpi.com. Activity-guided fractionation, often involving TLC, has been instrumental in isolating this compound based on its biological activity mdpi.comresearchgate.net.

Silica Gel Column Chromatography

Silica gel column chromatography is a fundamental technique employed in the initial fractionation of the crude extract containing this compound. This method separates compounds based on their polarity, with a gradient elution system often used to achieve separation. For instance, the acetone extract of Avicennia alba stem bark has been fractionated using silica-gel column chromatography with a hexane-acetone gradient. pharm.or.jp Similarly, purification of this compound from Avicennia marina extract has been achieved using silica gel column chromatography with ethyl acetate-hexanes as the eluent. jst.go.jp

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (TLC) serves as a subsequent purification step after column chromatography, or in some cases, directly on the crude extract or fractions. This technique allows for the separation of compounds on a flat plate coated with silica gel. Bands containing the target compound are scraped off the plate and the compound is extracted. mdpi.com Preparative TLC using a silica gel plate and specific mobile phases, such as toluene-acetone-acetic acid or toluene-acetonitrile-ethyl acetate-acetic acid, has been successfully applied to isolate this compound. nih.govmdpi.com This method is often used to obtain pure bioactive compounds from Avicennia extracts. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is utilized to check the purity of isolated compounds and for further purification when necessary. mdpi.com HPLC separates compounds based on their interaction with a stationary phase and a mobile phase under high pressure, providing high resolution and sensitivity. Purity of isolated compounds, including this compound, is often checked using HPLC before structural elucidation. mdpi.com HPLC coupled with UV-Vis spectroscopy can be used to validate purity.

Activity-Guided Fractionation Strategies

Activity-guided fractionation is a strategy where fractions obtained during the isolation process are tested for a specific biological activity. This approach helps to pinpoint the fractions containing the bioactive compound of interest, thereby streamlining the isolation process. nih.govjst.go.jpmdpi.com In the case of this compound, this strategy has been employed to identify it as a compound responsible for 5α-reductase type 1 inhibitory activity in Avicennia marina extracts. nih.govmdpi.comresearchgate.netnih.govdntb.gov.ua Fractions from preparative TLC have been tested for their 5α-reductase inhibitory activity to guide the isolation of this compound. nih.govmdpi.com

Advanced Spectroscopic and Analytical Methods for Structure Elucidation

Once isolated, the structure of this compound is elucidated using a combination of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of this compound. pharm.or.jpsmolecule.comnih.govjst.go.jpmdpi.comresearchgate.net Both ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon atoms within the molecule, including their chemical environments and connectivity. Analysis of NMR data confirms the presence of the naphthoquinone skeleton and the furan (B31954) ring with its substituents. pharm.or.jpmdpi.com Comparison of obtained NMR data with previously reported values is crucial for identifying this compound. mdpi.complos.org

Key NMR data for this compound in CDCl₃ include characteristic signals in both ¹H and ¹³C spectra. mdpi.comresearchgate.net

Here is a summary of representative NMR data for this compound:

| Spectrum | Field Strength | Solvent | Chemical Shift (δ) ppm | Assignment |

| ¹H NMR | 400 MHz or 300 MHz | CDCl₃ | 8.16 (m), 8.21 (m), 7.75 (m), 6.82 (s), 1.69 (s) mdpi.comresearchgate.net or 8.21 (m), 8.18 (m), 7.75 (m) jst.go.jp | Aromatic protons (H-5, H-8, H-6, H-7), H-1', Methyl protons (H-4', H-5') mdpi.comresearchgate.net |

| ¹³C NMR | 100 MHz or 100 MHz | CDCl₃ | 173.4 (C-1), 151.8 (C-2), 131.3 (C-3), 180.8 (C-4), 126.9 (C-5), 133.9 (C-6), 133.7 (C-7), 126.8 (C-8), 132.5 (C-9), 133.1 (C-10), 102.6 (C-1'), 167.9 (C-2'), 69.4 (C-3'), 28.8 (C-4', C-5') mdpi.comresearchgate.net or 180.51 (C-1), 174.48 (C-2), 160.58 (C-4), 145.07 (C-2'), 135.43 (C-6), 130.60 (C-8), 130.31 (C-7), 128.77 (C-8a), 128.44 (C-4a), 122.36 (C-5), 121.52 (C-3), 108.89 (C-1') pharm.or.jp | Carbon assignments based on the furanonaphthoquinone structure. pharm.or.jpmdpi.comresearchgate.net |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is employed to determine the accurate molecular weight and elemental composition of this compound. pharm.or.jpresearchgate.net This technique provides a molecular ion peak that confirms the molecular formula. For this compound, HR-MS data supports the molecular formula C₁₅H₁₂O₄. pharm.or.jpresearchgate.net For example, HR-ESI-MS has shown a molecular ion peak at m/z 279.0631 [M+H]⁺, consistent with the calculated mass for C₁₅H₁₂O₄. EI-MS data has also shown a molecular ion peak at m/z 256, corresponding to the molecular weight of C₁₅H₁₂O₄. pharm.or.jp

Here is a summary of representative HR-MS data for this compound:

| Technique | Ionization Mode | Molecular Ion Peak (m/z) | Calculated Mass (C₁₅H₁₂O₄) | Reference |

| HR-ESI-MS | [M+H]⁺ | 279.0631 | 279.0663 | |

| EI-MS | M⁺ | 256 | 256.0734 | pharm.or.jp |

The combination of these isolation, purification, and spectroscopic techniques allows for the successful identification and structural characterization of this compound from natural sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Elucidation Context

UV-Vis spectroscopy is a valuable tool in the structural elucidation of this compound, particularly for confirming the presence of the 1,4-naphthoquinone (B94277) nucleus. pharm.or.jp This chromophore exhibits characteristic absorption bands in the UV-Vis spectrum. Studies on this compound and related naphthoquinones have reported strong and sharp UV bands typically between 244 and 251 nm, a medium intensity band around 286–292 nm, a broad band at 334–336 nm, and a shoulder band between 374 and 380 nm. pharm.or.jp These specific absorption patterns are indicative of the conjugated system present in the naphthoquinone structure. For this compound itself, a reported UV λmax is observed at 249, 292, 335, and 374 nm. pharm.or.jp

Infrared (IR) Spectroscopy in Elucidation Context

Reported IR data for this compound includes peaks at 3589, 3450 (br), 1672, 1595, and 1537 cm⁻¹. pharm.or.jp

Chromatographic Methods for Purity Validation (HPLC, TLC)

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are essential for the isolation, purification, and purity validation of this compound from complex natural extracts. mdpi.compharm.or.jpresearchgate.netplos.org

TLC is frequently used for initial separation, monitoring fractionation, and assessing the chemical profile of extracts containing this compound. mdpi.complos.org Different solvent systems can be employed depending on the matrix, such as toluene:acetonitrile (8:2), toluene–acetone (8:2), or toluene-acetone-acetic acid (8:2:0.2). mdpi.complos.org Visualization is often achieved under UV light at wavelengths like 254 nm and 366 nm, or by using staining reagents like phosphoric acid followed by heating. mdpi.complos.org Preparative TLC can be used to isolate bands containing this compound for further purification or analysis. mdpi.com

HPLC is a powerful technique for achieving higher purity and for quantitative analysis of this compound. mdpi.com Semi-preparative HPLC has been used to further purify this compound isolated by preparative TLC. mdpi.com An example of an HPLC method involves using a TSK gel ODS column with 30% acetonitrile as the mobile phase, eluting this compound as a major pure compound peak. mdpi.com HPLC coupled with UV-Vis detection is commonly used, leveraging the characteristic UV absorption of this compound for detection and quantification. High-Performance Thin-Layer Chromatography (HPTLC) has also been utilized, particularly in the context of biological assays, for the direct detection and quantification of compounds like dihydrotestosterone (B1667394), with methods optimized for separating and visualizing components from extracts containing this compound. jst.go.jpbbrc.in Quality assessment of extracts containing this compound can be performed by TLC, using this compound as a standard marker, and quantitative analysis can be done by TLC densitometry at a specific wavelength like 254 nm. plos.org

Chromatographic Data Examples:

| Method | Stationary Phase | Mobile Phase | Detection | Notes | Source |

| Preparative TLC | Silica gel 60 F₂₅₄ | Toluene:acetonitrile (8:2) | 366 nm | Used for separation and isolation of fractions. | mdpi.com |

| Analytical TLC | Silica gel 60 F₂₅₄ | Toluene:acetonitrile (8:2) | 366 nm | Purity check. | mdpi.com |

| Semi-preparative HPLC | TSK gel ODS (2 × 25 cm, 5 µm) | 30% Acetonitrile | Not specified | Eluted as a major pure compound peak at 78 min. | mdpi.com |

| Preparative TLC | Silica gel | Toluene-acetone-acetic acid (8:2:0.2) | Not specified | Used for final purification, yielding ≥95% purity. | |

| Analytical TLC | Silica gel 60 F₂₅₄ | Toluene, acetone, and acetic acid (8:2:0.2) | 366 nm | Used in cell-based assay for detecting DHT; also for extract profiling. | plos.org |

| HPTLC | Silica gel 60 F₂₅₄ | Cyclohexane–ethyl acetate–trimethylamine (1.5 : 1 : 0.1) | 366 nm (for DHT) | Used in cell-based assay for direct detection of dihydrotestosterone. | jst.go.jp |

Chemical Synthesis and Structural Modifications

Total Synthesis Pathways

Total synthesis of Avicequinone C typically involves constructing the furan (B31954) ring fused to the naphthoquinone core and then incorporating the isopropyl alcohol side chain.

Multistep Synthetic Routes

Multistep synthetic routes to this compound and its analogues often begin with readily available naphthoquinone precursors, such as lawsone (2-hydroxy-1,4-naphthoquinone). jst.go.jpresearchgate.net These routes involve a sequence of reactions to build the furan ring and attach the required side chain. jst.go.jpresearchgate.net

Key Reaction Steps

Several key reaction steps are employed in the multistep synthesis of this compound and its analogues. A common strategy involves a one-pot Michael addition-O-alkylation followed by base-mediated cyclization to form the furan ring. jst.go.jpresearchgate.net For instance, the reaction of lawsone with a Michael acceptor like methyl vinyl ketone can initiate the formation of the furan system. jst.go.jpresearchgate.net Bromination may be utilized in some routes to facilitate subsequent cyclization reactions. jst.go.jp Following the formation of the furanonaphthoquinone core, a Grignard reaction is typically used to introduce the isopropyl alcohol side chain at the appropriate position. jst.go.jpresearchgate.net This involves reacting a Grignard reagent, such as methyl magnesium bromide, with a precursor containing a suitable carbonyl group on the furan ring. jst.go.jpresearchgate.net

Optimization of Reaction Conditions and Yields

Optimization of reaction conditions is crucial in multistep synthesis to improve yields and purity of the final product and intermediates. Factors such as temperature, reaction time, solvent, and the choice and amount of catalyst or base can significantly impact the outcome of each step. For example, in the base-mediated cyclization step to form the furan ring, controlling the reaction temperature can influence the major product obtained. jst.go.jp While specific yields can vary depending on the particular analogue being synthesized and the conditions used, reported yields for furanonaphthoquinones synthesized via Michael addition and cyclization can range from 12% to 57%. jst.go.jp Gram-scale synthesis of this compound using optimized conditions has been reported, albeit with a yield of up to 19%. jst.go.jpresearchgate.net Further methylation via Grignard reaction of furanonaphthoquinones has been shown to give acceptable yields. jst.go.jp

Here is a representative example of yields for the synthesis of this compound and an analogue:

| Compound | Starting Material | Key Reactions | Reported Yield |

| This compound (5a) | Lawsone (7a) | Michael addition, Cyclization, Grignard reaction | Up to 19% jst.go.jpresearchgate.net |

| Dihydrofuran (5c) | Lawsone (7a) | Michael addition, Cyclization | 38% jst.go.jp |

| Dihydrofuran (5d) | Dihydrofuran (5c) | Methylation (Grignard reaction) | 18% jst.go.jp |

Green Chemistry Approaches to Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. While extensive research specifically on green chemistry approaches solely for this compound synthesis is limited in the provided results, the broader field of naphthoquinone synthesis is exploring greener alternatives, such as solvent-free conditions and the use of environmentally benign catalysts. nih.govresearchgate.net For instance, indium triflate [In(OTf)₃] has been investigated as a catalyst in solvent-free conditions for the synthesis of naphthoquinone derivatives, promoting regioselective cyclization with yields over 70%. nih.gov These approaches minimize the need for toxic organic solvents, reduce waste, and can potentially lead to more efficient and sustainable synthetic processes. nih.govresearchgate.netpharmafeatures.com The application of such green chemistry principles to the specific synthesis of this compound represents a promising area for future research.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives are undertaken to explore the relationship between structural modifications and biological activity, particularly concerning steroid 5α-reductase inhibition. jst.go.jpresearchgate.netnih.gov

Structural Rationales for Analogue Design

The structural rationales for designing this compound analogues are primarily based on understanding the key features of the molecule responsible for its biological activity. jst.go.jpresearchgate.netnih.gov The furanonaphthoquinone moiety is considered an essential pharmacophore for the observed steroid 5α-reductase inhibitory activity. jst.go.jpresearchgate.netnih.gov Modifications are often made to the furan ring and the substituents attached to it to investigate their impact on potency and other pharmacological properties. jst.go.jpresearchgate.netnih.gov For example, analogues have been synthesized with varying degrees of saturation in the furan ring and different substituents. jst.go.jpresearchgate.netnih.gov Studies have shown that the nature and position of these substituents can significantly influence the inhibitory activity. jst.go.jpresearchgate.netnih.gov Molecular docking studies are often employed to predict the interaction between the designed analogues and the target enzyme, providing insights into the structural features that contribute to binding affinity and inhibitory potential. jst.go.jpresearchgate.netnih.gov These studies help guide the rational design of new analogues with potentially improved activity. jst.go.jpresearchgate.netnih.gov

Here is a table showing some this compound analogues and their structural variations:

| Analogue | Structural Variation |

| 5a | This compound (Furan ring with isopropyl alcohol) |

| 5b-f | Furanonaphthoquinones with different substituents and saturation levels on the furan ring jst.go.jpresearchgate.netnih.gov |

Synthetic Methodologies for Derivatives

The synthesis of this compound and its analogues typically involves the construction of the furanonaphthoquinone core structure. A common starting material for the synthesis of this core is lawsone (2-hydroxy-1,4-naphthoquinone). One synthetic strategy involves a Michael addition reaction between lawsone and methyl vinyl ketone (MVK) in tetrahydrofuran (B95107) (THF) at 0°C to form an intermediate. This intermediate then undergoes bromination of the ketone moiety using Br₂ in pentane, followed by base-mediated cyclization, often utilizing 1,8-diazabicycloundec-7-ene (DBU), to yield the characteristic furan ring system nih.gov.

Another approach for synthesizing this compound and its analogues from lawsone involves a "two-step-one-pot" Michael-O-alkylation followed by methylation thegoodscentscompany.comnih.gov. This method allows for the creation of furanonaphthoquinone analogues with varying degrees of saturation and different substituents on the furan ring thegoodscentscompany.comnih.govsigmaaldrich.com.

Structural modifications to the this compound core can also be performed. For instance, side-chain functionalization, such as the conversion of an acetyl group at the C-3' position to an isopropyl alcohol moiety, can be achieved through a Grignard reaction using methyl magnesium bromide (MeMgBr) nih.gov.

Alternative synthetic methods have also been explored. Solvent-free conditions employing indium triflate [In(OTf)₃] as a catalyst have been shown to promote regioselective cyclization of naphthoquinone precursors, achieving yields exceeding 70% under mild conditions nih.gov. Microwave-assisted synthesis presents another option that can potentially reduce reaction time, although it necessitates careful optimization to mitigate the formation of unwanted side products nih.gov.

Comparative Analysis of Synthetic Routes (Purity, Scalability)

Different methods for obtaining this compound and its derivatives present varying advantages in terms of purity and scalability. Natural extraction from sources like Avicennia marina typically yields this compound with high stereochemical purity, often reported at ≥95% nih.gov. However, this method is often limited in scalability, resulting in relatively low yields (e.g., 6.2%) nih.gov.

A comparative overview of natural extraction versus synthetic routes highlights these differences:

Comparative Analysis of Natural Extraction vs. Synthetic Route for this compound nih.gov

The choice of synthetic methodology can also impact the efficiency and outcome. While microwave-assisted synthesis can reduce reaction times, it requires rigorous optimization to prevent the formation of side products nih.gov. The "two-step-one-pot" approach offers a streamlined method for derivative synthesis thegoodscentscompany.comnih.gov. The development of synthetic derivatives allows for the exploration of modified structures that may exhibit enhanced biological efficacy fishersci.be.

Biological Activities and Molecular Mechanisms of Action

Steroid 5α-Reductase Inhibition Research

Studies have extensively investigated the capacity of Avicequinone C to inhibit steroid 5α-reductase, an enzyme critical in androgen metabolism. emerging-researchers.orgjst.go.jpplos.org This inhibition is considered a primary mechanism underlying its potential effects on androgen-related conditions. emerging-researchers.orgplos.org

Enzyme Target Identification and Specificity (e.g., 5α-Reductase Type 1)

Research indicates that this compound primarily targets steroid 5α-reductase type 1 (5α-R1). emerging-researchers.orgjst.go.jpnih.gov This specificity has been demonstrated through cell-based assays utilizing cell lines known to express this enzyme. jst.go.jpresearchgate.net While some studies suggest potential activity against 5α-reductase type 2, the inhibitory effect appears to be more pronounced against type 1. emerging-researchers.org

Molecular Mechanism of Enzyme Inhibition

The molecular mechanism by which this compound inhibits 5α-reductase involves interference with the enzyme's function, leading to a reduction in DHT production. emerging-researchers.orgplos.org Studies, including molecular docking analyses, suggest that the furanonaphthoquinone moiety of this compound is crucial for its inhibitory activity and may act as a key pharmacophore for binding to the enzyme. nih.gov This interaction is thought to disrupt the catalytic process of 5α-reductase, thereby preventing the conversion of testosterone (B1683101) to DHT. emerging-researchers.orgplos.org

Cellular Models for Activity Assessment

Various cellular models have been employed to assess the 5α-reductase inhibitory activity of this compound and its effects on androgen metabolism. These models provide a relevant biological context for understanding the compound's potential in androgen-related conditions.

Human Dermal Papilla Cells (HHDPCs) Studies

Human Hair Dermal Papilla Cells (HHDPCs) are a key cellular model used in the study of this compound. emerging-researchers.orgnih.gov These cells are relevant because they are the primary regulators of hair growth and are a direct site of 5α-DHT action within the hair follicle. nih.govresearchgate.net Studies using HHDPCs have shown that this compound can significantly reduce the production of DHT. emerging-researchers.orgplos.org For instance, at a concentration of 10 µM, this compound has been reported to reduce DHT production by 67.7% in DPCs. plos.org Another study indicated a 40% reduction in DHT levels in DPCs treated with 10 μM of the compound, validated via ELISA. Early research also demonstrated a 52% reduction in DHT production at a concentration of 10 µg/mL. emerging-researchers.orgnih.gov

| Cellular Model | This compound Concentration | Observed Effect (DHT Reduction) | Detection Method | Source |

|---|---|---|---|---|

| Human Dermal Papilla Cells (HHDPCs) | 10 µM | 67.7% reduction | Cell-based assay with high-performance TLC detection | plos.org |

| Human Dermal Papilla Cells (HHDPCs) | 10 µM | 40% reduction | ELISA | |

| Human Dermal Papilla Cells (HHDPCs) | 10 µg/mL (approx. 38.8 µM) | 52% reduction | Cell-based assay with thin layer chromatography (TLC) detection | emerging-researchers.orgnih.gov |

Human Keratinocyte (HaCaT) Cell Line Investigations

The human keratinocyte (HaCaT) cell line is another model used to evaluate the steroid 5α-reductase type 1 inhibitory activities of this compound and its analogues. jst.go.jpnih.gov HaCaT cells are known to express steroid 5α-reductase type 1 and are capable of testosterone metabolism. jst.go.jp Cell-based bioassays using HaCaT cells and a non-radioactive high-performance thin-layer chromatography (HPTLC) method for direct detection of DHT have been employed to assess the inhibitory potential of this compound. jst.go.jpnih.gov this compound has shown inhibitory activity against 5α-reductase type 1 in HaCaT cells with an IC₅₀ value of 4.45 ± 0.42 µM. researchgate.net

| Cellular Model | Target Enzyme | IC₅₀ Value (this compound) | Detection Method | Source |

|---|---|---|---|---|

| Human Keratinocyte (HaCaT) Cell Line | Steroid 5α-reductase type 1 | 4.45 ± 0.42 µM | Cell-based assay with HPTLC detection | researchgate.net |

Modulation of Androgen Signaling Pathways

Beyond direct enzyme inhibition, this compound has been shown to modulate androgen signaling pathways. plos.org Research indicates that it can interfere with the formation of the DHT-androgen receptor (AR) complex or its translocation from the cytoplasm into the nucleus. plos.orgnih.govresearchgate.net Nuclear translocation of the DHT-AR complex is a critical step for androgens to exert their effects by binding to androgen response elements and initiating signaling cascades. plos.org By inhibiting this process, this compound can potentially reduce the downstream effects of androgen signaling in target cells like dermal papilla cells. plos.orgnih.gov Mechanistic studies using techniques such as RT-qPCR and Western blotting have revealed that this compound suppresses DHT-AR complex nuclear translocation. Additionally, studies suggest that this compound may influence the expression of growth factors involved in hair growth, further indicating its broader impact on pathways relevant to androgen-related conditions. plos.orgnih.govresearchgate.net

Dihydrotestosterone (B1667394) (DHT) Synthesis Reduction

This compound has been identified as an inhibitor of 5α-reductase type 1 (5α-R1), an enzyme responsible for converting testosterone into the more potent androgen, DHT. mdpi.complos.org By inhibiting 5α-R1 activity, this compound can lead to a reduction in DHT production within DPCs. plos.orgnih.gov In vitro experiments using human dermal papilla cells isolated from AGA patients have shown that this compound at a concentration of 10 µM can significantly reduce DHT production. plos.org One study reported that this compound at 10 µM caused a 67.7% reduction in DHT production in DPCs. plos.org

Here is a table summarizing the effect of this compound on DHT production:

| Compound | Concentration | DHT Production Reduction | Cell Type | Source |

| This compound | 10 µM | 67.7% | Human Dermal Papilla Cells | plos.org |

| Avicennia marina Extract | 10 µg/mL | 73.5% | Human Dermal Papilla Cells | plos.org |

| Dutasteride | 1 µM | 100% | Human Dermal Papilla Cells | plos.org |

Androgen Receptor (AR) Complex Formation and Translocation Inhibition

Beyond reducing DHT synthesis, this compound also interferes with the action of androgens by inhibiting the formation of the DHT-androgen receptor (AR) complex and its subsequent translocation from the cytoplasm to the nucleus. researchgate.netplos.org Nuclear translocation of the AR upon androgen binding is a critical step in initiating the signaling cascade that contributes to AGA in DPCs. nih.gov Studies have shown that this compound can inhibit this translocation, thereby reducing the androgenic activity mediated by the AR in DPCs. plos.orgnih.gov The effectiveness of this compound in inhibiting AR nuclear translocation was observed in DPCs stimulated with testosterone. plos.org

Gene and Protein Expression Regulation in Dermal Papilla Cells

This compound influences the expression of various genes and proteins in DPCs, impacting pathways related to hair growth and apoptosis. researchgate.netdntb.gov.ua

Upregulation of Hair Growth-Promoting Factors (e.g., VEGF, IGF-1, HGF, KGF)

Treatment with this compound has been shown to increase the gene expression of several growth factors in DPCs that are important for hair growth and angiogenesis. researchgate.netplos.orgdntb.gov.ua These include Vascular Endothelial Growth Factor (VEGF), Insulin-like Growth Factor-1 (IGF-1), Hepatocyte Growth Factor (HGF), and Keratinocyte Growth Factor (KGF). researchgate.net Upregulation of these factors can promote the proliferation and survival of DPCs and support the growth phase (anagen) of the hair cycle. researchgate.net

Downregulation of Apoptotic Pathway Markers (e.g., Bax, Caspase-3)

This compound has demonstrated the ability to suppress the apoptotic pathway in DPCs, which can help to postpone the initiation of the catagen phase, the regression phase of the hair cycle characterized by apoptosis. researchgate.netdntb.gov.ua This involves the downregulation of pro-apoptotic markers such as Bax and Caspase-3. hznu.edu.cnmedicinacomplementar.com.brresearchgate.net By reducing the expression of these markers, this compound contributes to increased DPC survival. researchgate.net

Upregulation of Anti-Apoptotic Markers (e.g., Bcl-2)

In contrast to its effect on pro-apoptotic markers, this compound can lead to the upregulation of anti-apoptotic proteins like Bcl-2. researchgate.netuni.lu An increased ratio of Bcl-2 to Bax is associated with enhanced cell survival and inhibition of apoptosis. researchgate.net This upregulation of Bcl-2 further supports the pro-survival effects of this compound on DPCs. researchgate.net

Modulation of Bone Morphogenetic Protein (BMP) Pathway (e.g., BMP-4 reduction)

Research also indicates that this compound can modulate the Bone Morphogenetic Protein (BMP) pathway, specifically by reducing the protein expression of BMP-4 in DPCs. plos.orgnih.gov BMP-4 is known to play a role in inhibiting hair growth and promoting the transition to the catagen phase. By reducing BMP-4 levels, this compound may help to maintain the hair follicle in the active growth phase. plos.orgnih.gov

Structure-Activity Relationship (SAR) Studies for 5α-Reductase Inhibition

This compound has been identified as an inhibitor of steroid 5α-reductase type 1 (5α-R1) nih.govnih.gov. This enzyme plays a key role in converting testosterone to dihydrotestosterone (DHT), a potent androgen implicated in conditions such as androgenetic alopecia (AGA) nih.govnih.gov. SAR studies involving this compound and its synthetic analogues have provided insights into the structural features crucial for this inhibitory activity.

Research using human keratinocytes (HaCaT) and human hair dermal papilla cells (HHDPCs) has demonstrated that the furanonaphthoquinone moiety is important for 5α-reductase inhibitory activity nih.govresearchgate.netjst.go.jp. Analogues with different degrees of saturation and substituents at the furan (B31954) ring have been synthesized and evaluated nih.govresearchgate.net. Studies suggest that the furanonaphthoquinone core and the substituent on the furan ring act as key pharmacophores for inhibiting 5α-R1 nih.govresearchgate.net. For instance, one analogue with a propionic substituent on the furan ring showed significantly higher potency compared to the naturally occurring this compound nih.gov. Compounds lacking the furan motif, such as 2,5-dihydroxy-1,4-benzoquinone, lawsone, and lapachol, did not exhibit inhibitory activity against steroid 5α-reductase, emphasizing the importance of the furanonaphthoquinone structure nih.govresearchgate.netjst.go.jp. Molecular docking studies have indicated that furanonaphthoquinones bind near NADPH in the active site of 5α-reductase type 1, with interactions potentially involving residues like Tyr95 researchgate.netjst.go.jp.

The following table summarizes the 5α-reductase inhibitory activity of this compound and some analogues:

| Compound | 5α-Reductase Inhibitory Activity IC₅₀ ± S.D. (µM) | Cell Line | Reference |

| This compound (5a) | 4.45 ± 0.42 | HaCaT | researchgate.netjst.go.jp |

| This compound (5a) | 38.8 ± 1.29 | HHDPCs | nih.gov |

| Analogue 5c | 1.21 ± 0.12 | HaCaT | researchgate.net |

| Analogue 5e | 0.20 ± 0.03 | HaCaT | researchgate.net |

| Analogue 5f | 4.26 ± 0.38 | HaCaT | researchgate.netjst.go.jp |

| Analogue 5d | 9.63 ± 0.78 | HaCaT | researchgate.netjst.go.jp |

| 2,5-dihydroxy-1,4-benzoquinone (6) | >200 | HaCaT | researchgate.netjst.go.jp |

| Lawsone (7a) | >200 | HaCaT | researchgate.netjst.go.jp |

| Lapachol (7b) | >200 | HaCaT | researchgate.netjst.go.jp |

| Dutasteride (Control) | Complete inhibition at 20 µM | HaCaT | researchgate.net |

Antiviral Activity Research

This compound and extracts from its source plant, Avicennia marina, have shown potential antiviral activities researchgate.nettjnpr.orgtjnpr.orgtjnpr.orgontosight.ai.

Activity against Specific Viruses (e.g., Chikungunya Virus, Hepatitis C Virus)

Research indicates that this compound possesses antiviral properties against viruses such as Chikungunya virus (CHIKV) and Hepatitis C virus (HCV) researchgate.nettjnpr.orgtjnpr.orgtjnpr.orgresearchgate.netresearchgate.netherbmedpharmacol.comkuleuven.be. Studies have identified this compound as one of the compounds contributing to the antiviral activity observed in plant extracts against CHIKV researchgate.netresearchgate.netscispace.com. For HCV, studies using network pharmacology and molecular docking have explored the potential of Avicennia marina compounds, including this compound, to inhibit the virus researchgate.nettjnpr.orgtjnpr.orgtjnpr.orgherbmedpharmacol.com.

Molecular Targets and Interaction Mechanisms (e.g., HSP90AA1, SRC, ESR1)

Network pharmacology and molecular docking studies have been employed to understand the potential molecular targets of Avicennia marina compounds, including this compound, in the context of HCV infection researchgate.nettjnpr.orgtjnpr.orgtjnpr.orgherbmedpharmacol.com. These studies identified several core targets, including SRC, AKT1, TNF-α, HSP90AA1, EGFR, BCL2, JUN, PI3KCA, ESR1, CASP3, and HIF1A researchgate.nettjnpr.orgtjnpr.orgtjnpr.org. Among these, SRC, AKT1, TNF, HSP90AA1, and ESR1 were highlighted as key targets based on network analysis researchgate.nettjnpr.orgtjnpr.orgtjnpr.org.

Molecular docking simulations have explored the binding affinities of Avicennia marina compounds to these targets researchgate.nettjnpr.orgtjnpr.orgtjnpr.org. This compound, along with other compounds like Avicenol A, Avicenol C, Avicequinone A, and Avicennone A-G, demonstrated comparable or superior binding energy to the native ligand for HSP90AA1 researchgate.nettjnpr.orgtjnpr.orgtjnpr.org. This compound also showed binding energy to SRC and ESR1 in molecular docking studies tjnpr.org.

For Chikungunya virus, molecular docking has indicated that this compound can interact with protein targets, such as residues His232 and Lys233 in the mature glycoprotein (B1211001) complex, suggesting a potential mechanism for its antiviral action researchgate.net.

The following table presents selected molecular docking results for this compound against potential HCV targets:

| Compound | Target | Binding Energy (kcal/mol) | Native Ligand Binding Energy (kcal/mol) | Reference |

| This compound | HSP90AA1 | Comparable/Superior | -9.321 (P54) | researchgate.nettjnpr.orgtjnpr.org |

| This compound | SRC | -3.719 | -7.087 (821) | tjnpr.org |

| This compound | ESR1 | Not specified | -13.101 (RL4) | tjnpr.org |

In Silico Studies: Molecular Docking and Network Pharmacology

In silico approaches, specifically network pharmacology and molecular docking, have been instrumental in investigating the potential antiviral mechanisms of this compound, particularly against HCV researchgate.nettjnpr.orgtjnpr.orgtjnpr.orgherbmedpharmacol.com. Network pharmacology helps identify potential protein targets and associated signaling pathways involved in viral infection that could be modulated by compounds from Avicennia marina researchgate.nettjnpr.orgtjnpr.orgtjnpr.orgherbmedpharmacol.com. Molecular docking provides insights into the likely binding interactions and affinities between this compound and these identified protein targets researchgate.nettjnpr.orgtjnpr.orgtjnpr.org. These computational methods suggest that this compound may exert its antiviral effects by interacting with key proteins involved in the viral life cycle or host response pathways researchgate.nettjnpr.orgtjnpr.orgtjnpr.org.

Anti-proliferative and Cytotoxicity Research (Mechanistic Focus)

This compound has demonstrated anti-proliferative and cytotoxic effects against various cancer cell lines encyclopedia.pubpreprints.org.

Cellular Mechanisms of Growth Inhibition

Research indicates that the anti-proliferative and cytotoxic effects of this compound can involve mechanisms such as cell cycle inhibition and the induction of apoptosis encyclopedia.pub. Studies on Avicennia marina extracts containing this compound have shown the induction of apoptosis in cancer cells encyclopedia.pub. While the precise cellular mechanisms of this compound's growth inhibition are still being elucidated, its naphthoquinone structure is often associated with cytotoxic activity, potentially through mechanisms involving oxidative stress or intercalation with DNA ontosight.ai. Studies have shown that at certain concentrations, this compound can induce necrosis, while at lower concentrations, it may trigger apoptosis via caspase-3 activation in specific cancer cell lines . The furanonaphthoquinone moiety and electron-withdrawing substituents on the furan ring may play a role in the cytotoxicity against cell lines like HaCaT jst.go.jp.

The following table shows the anti-proliferative and cytotoxic activities of this compound against selected cell lines:

| Compound | Cell Line | Effect | Value (µg/mL or µM) | Reference |

| This compound | L-929 (mouse fibroblasts) | Anti-proliferative | GI₅₀ = 0.8 µg/mL | encyclopedia.pub |

| This compound | K562 (human chronic myeloid leukemia) | Anti-proliferative | GI₅₀ = 1.1 µg/mL | encyclopedia.pub |

| This compound | HeLa (human cervix carcinoma) | Cytotoxic | CC₅₀ = 3.2 µg/mL | encyclopedia.pub |

| This compound (5a) | HaCaT (human keratinocytes) | Cytotoxic | LC₅₀ = 28.06 µM | jst.go.jp |

| This compound | HT-29 (colorectal cancer) | Cytotoxic | IC₅₀ = 8.2 µM (necrosis) | |

| This compound | HT-29 (colorectal cancer) | Apoptosis induction | ≤ 5 µM |

Evaluation of Cytotoxicity of this compound and Analogues in Cell Lines

This compound and its synthetic analogues have been evaluated for their in vitro cytotoxicity against various cell lines, including human keratinocytes (HaCaT), human ovarian cancer cells (A2780), mouse fibroblasts (L-929), human chronic myeloid leukemia cells (K562), and HeLa human cervix carcinoma cells. jst.go.jpnih.govencyclopedia.pubresearchgate.netunimib.it

Studies using the HaCaT cell line showed that this compound (5a) exhibited an in vitro cellular toxicity with an LC50 value of 28.06 ± 1.94 µM. jst.go.jpresearchgate.net Synthetic furanonaphthoquinone analogues demonstrated a range of cytotoxicity, with LC50 values varying from 2.66 to 155.79 µM in HaCaT cells. jst.go.jp Notably, analogue 5b, a furanonaphthoquinone with a conjugated structure and an acetyl group, was found to be approximately 10-fold more cytotoxic than this compound (5a), with an LC50 of 2.66 µM. jst.go.jp Other analogues like 5c and 5e also showed higher cytotoxicity than this compound. jst.go.jp In contrast, analogue 5d, a 2,3-dihydrofuran (B140613) analog, displayed significantly lower cytotoxicity (LC50 = 155.79 µM) compared to this compound and other analogues in this series. jst.go.jp Quinone 6 and naphthoquinones 7a and 7b, lacking the furan ring, showed no toxicity at the tested concentrations in HaCaT cells. jst.go.jp

This compound (identified as compound 3) also demonstrated cytotoxicity against the A2780 human ovarian cancer cell line with an IC50 value of 9.8 μM. nih.gov Other naphthoquinones isolated from Mendoncia cowanii, including avicequinone D (1) and avicequinone E (2), also showed cytotoxicity against A2780 cells with IC50 values of 7.4 μM and 8.8 μM, respectively, while stenocarpoquinone-B (4) was less active with an IC50 of 50 μM. nih.gov

Furthermore, this compound exhibited antiproliferative effects against L-929 mouse fibroblasts and K562 human chronic myeloid leukemia cells, with GI50 values of 0.8 µg/mL and 1.1 µg/mL, respectively. encyclopedia.pubunimib.it It also showed cytotoxicity towards the HeLa cell line with a CC50 value of 3.2 µg/mL. encyclopedia.pubunimib.it These values were higher compared to the standard paclitaxel (B517696) and the positive control used in the HeLa cell assay. encyclopedia.pubunimib.it

The cytotoxicity of furanonaphthoquinones, including this compound analogues, appears to be influenced by the substituent at the furan ring.

Here is a table summarizing some of the cytotoxicity data:

| Compound | Cell Line | Assay Type | Metric (LC50, IC50, GI50, CC50) | Value (µM or µg/mL) | Reference |

| This compound (5a) | HaCaT | MTT | LC50 | 28.06 ± 1.94 µM | jst.go.jpresearchgate.net |

| This compound (3) | A2780 | Cytotoxicity | IC50 | 9.8 µM | nih.gov |

| This compound | L-929 | Antiproliferative | GI50 | 0.8 µg/mL | encyclopedia.pubunimib.it |

| This compound | K562 | Antiproliferative | GI50 | 1.1 µg/mL | encyclopedia.pubunimib.it |

| This compound | HeLa | Cytotoxicity | CC50 | 3.2 µg/mL | encyclopedia.pubunimib.it |

| Analogue 5b | HaCaT | MTT | LC50 | 2.66 ± 0.57 µM | |

| Analogue 5c | HaCaT | MTT | LC50 | 2.92 ± 0.48 µM | |

| Analogue 5d | HaCaT | MTT | LC50 | 155.79 ± 1.58 µM | |

| Analogue 5e | HaCaT | MTT | LC50 | 3.94 ± 0.62 µM |

Antimicrobial Activity Research (Mechanism-Oriented)

This compound and other naphthofuranquinones isolated from Avicennia species have demonstrated antimicrobial activity. researchgate.netsci-hub.seresearchgate.net

Activity Against Bacterial Strains (e.g., Gram-Positive Bacteria)

This compound has shown potent antimicrobial activity against Staphylococcus aureus, a Gram-positive bacterium. sci-hub.seresearchgate.net Previous studies reported minimum inhibitory concentration (MIC) values for this compound against Staphylococcus aureus ranging from 6.25 to 25.0 μg/mL. sci-hub.seresearchgate.net

Extracts from Avicennia officinalis, containing naphthofuranquinones like avicenol C and stenocarpoquinone B, have shown strong selectivity on Gram-positive bacteria, including Staphylococcus epidermidis, S. aureus, and Bacillus subtilis, with MIC values ranging from 0.156 to 5.00 mg/mL. sci-hub.seresearchgate.netresearchgate.net However, these extracts showed no antibacterial activity against tested Gram-negative bacteria such as Vibrio cholera, Enterobacter cloacae, and Escherichia coli. sci-hub.seresearchgate.netresearchgate.net The differential activity between Gram-positive and Gram-negative bacteria might be attributed to the structural differences in their cell walls, with the outer membrane of Gram-negative bacteria potentially acting as a barrier to some compounds. scielo.brjapsonline.com

The presence of a p-dione with α,β-unsaturation on the quinone ring system in compounds like this compound and stenocarpoquinone B has been reported to be associated with potent antimicrobial activity. sci-hub.seresearchgate.net While the precise mechanism of this compound's antibacterial action is not explicitly detailed in the search results, quinones are generally known to exert antimicrobial effects through various mechanisms, including interference with electron transport, intercalation into DNA, and the generation of reactive oxygen species.

Antifungal Activity

This compound has also demonstrated antifungal activity, specifically against Candida albicans. sci-hub.seresearchgate.net Studies have reported MIC values for this compound against Candida albicans ranging from 6.25 to 25.0 μg/mL. sci-hub.seresearchgate.net Extracts from Avicennia marina have also shown inhibitory effects against other fungi, including Aspergillus sp and Candida sp. scielo.br

Advanced Research Methodologies and Techniques

Bioassay Development for High-Throughput Screening

The assessment of Avicequinone C and its analogues as inhibitors of steroid 5α-reductase relies significantly on robust bioassays suitable for evaluating numerous compounds.

Cell-Based Bioassays (e.g., HHDPC, HaCaT for 5α-R Inhibition)

Cell-based assays utilizing human cell lines are a cornerstone of research into this compound's inhibitory activity against steroid 5α-reductase. Human hair dermal papilla cells (HHDPCs) are frequently employed due to their relevance to androgenic alopecia, a condition associated with elevated dihydrotestosterone (B1667394) (DHT) levels, and because they are a primary site of 5α-DHT action within the hair follicle. wikipedia.orgwikipedia.orgresearchgate.netfishersci.sefishersci.ca Studies have demonstrated that this compound can significantly reduce DHT levels in HHDPCs. fishersci.semims.com Human keratinocyte cells (HaCaT) are also utilized in these bioassays and have been shown to express steroid 5α-reductase type 1. wikipedia.orgwikipedia.orgwikidata.orgciteab.comwikidata.org These cell lines serve as valuable models for evaluating the efficacy of compounds in a cellular context. wikipedia.orgwikipedia.orgwikidata.orgciteab.comwikidata.org

Non-Radioactive Detection Methods (e.g., HPTLC for DHT)

To quantify the reduction in DHT production resulting from 5α-reductase inhibition by this compound, non-radioactive detection methods are preferred for safety and accessibility. High-performance thin-layer chromatography (HPTLC) or thin-layer chromatography (TLC) are commonly used techniques for the direct detection and quantification of DHT in the cell culture medium after incubation with the test compounds. wikipedia.orgwikipedia.orgfishersci.semims.comwikipedia.orgwikipedia.orgwikidata.orgciteab.comwikipedia.orgmims.comwikipedia.org This method involves extracting steroids from the culture medium, spotting the extract onto a TLC plate, and developing the plate using a specific mobile phase, such as a mixture of cyclohexane–ethyl acetate–triethylamine or toluene, acetone (B3395972), and acetic acid. fishersci.sewikipedia.orgwikipedia.org Visualization of DHT is typically achieved by staining the developed plate with a solution like phosphoric acid and heating, allowing for detection and quantification, often under UV light at 366 nm. fishersci.sewikipedia.orgwikipedia.org

Detailed research findings from cell-based assays include the determination of half-maximal inhibitory concentration (IC50) values for this compound against steroid 5α-reductase type 1. One study using a HaCaT cell-based assay reported an IC50 of 4.45 ± 0.42 µM for this compound. wikipedia.orgwikidata.org Another study using HHDPCs found this compound to inhibit 5α-R type 1 with an IC50 of 38.8 ± 1.29 µM (equivalent to 9.94 ± 0.33 µg/mL). wikipedia.orgwikipedia.orgresearchgate.net Furthermore, this compound at a concentration of 10 µM demonstrated a significant reduction in DHT production in dermal papilla cells (DPCs) isolated from androgenic alopecia patients, showing a 67.7% inhibition. fishersci.se

Table 1: Steroid 5α-Reductase Inhibitory Activity of this compound in Cell-Based Assays

| Cell Line | Assay Type | Target Enzyme | IC50 (µM) | Percentage Inhibition (at specified concentration) | Reference |

| HaCaT | Cell-Based/HPTLC | 5α-Reductase type 1 | 4.45 ± 0.42 | Not specified | wikipedia.orgwikidata.org |

| HHDPC | Cell-Based/TLC | 5α-Reductase type 1 | 38.8 ± 1.29 | 52% at 10 µg/mL | wikipedia.orgwikipedia.orgresearchgate.net |

| DPC (from AGA patients) | Cell-Based/TLC | 5α-Reductase type 1 | Not specified | 67.7% at 10 µM | fishersci.se |

Computational Chemistry and Molecular Modeling

Computational approaches play a vital role in understanding the potential interactions of this compound with its biological targets and in guiding the design of more potent analogues.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are widely used to predict the binding modes and affinities of small molecules like this compound to target proteins, such as steroid 5α-reductase. wikipedia.orgwikipedia.orgciteab.comwikipedia.orgguidetopharmacology.orgalfa-chemistry.com These studies aim to elucidate the nature of ligand-target interactions at the molecular level. Given the lack of experimentally determined three-dimensional structures for 5α-reductase isoforms, homology modeling has been employed to create computational models of the enzyme for docking studies. guidetopharmacology.org Molecular docking of this compound and its analogues to the predicted catalytic site of steroid 5α-reductase type 1 has been performed using tools like AutoDock Vina. wikipedia.orgciteab.comguidetopharmacology.org These simulations suggest that the furanonaphthoquinone core structure of this compound is important for its interaction with the enzyme. wikipedia.orgciteab.comguidetopharmacology.org

Pharmacophore Modeling and Prediction

Pharmacophore modeling aims to identify the key structural features of a molecule that are essential for its biological activity and its interaction with a target. Based on structure-activity relationship studies and molecular docking results for this compound and its analogues, the furanonaphthoquinone moiety has been proposed as a key pharmacophore for the inhibition of 5α-reductase activity. wikipedia.orgciteab.comguidetopharmacology.org This suggests that the presence and specific arrangement of functional groups within this structural core are critical for effective binding to the enzyme's active site.

Gene and Protein Expression Analysis Techniques

To gain deeper insights into the cellular mechanisms influenced by this compound, researchers employ techniques to analyze the expression levels of relevant genes and proteins. Studies have investigated the expression of steroid 5α-reductase isoforms (SRD5A1 and SRD5A2) and the androgen receptor (AR) in cell lines used for bioassays. researchgate.netfishersci.sefishersci.camims.comwikidata.orgontosight.ai Techniques such as reverse transcription polymerase chain reaction (RT-PCR) and Western blotting are used for this purpose. researchgate.netfishersci.sefishersci.camims.comwikidata.orgontosight.ai For instance, RT-PCR analysis has shown that HaCaT cells predominantly express SRD5A1 mRNA, with undetectable levels of SRD5A2. wikidata.org In HHDPCs, both AR and 5α-R type 1 are strongly expressed, while 5α-R type 2 expression is much lower. fishersci.se Beyond enzyme expression, this compound treatment has been shown to influence the gene expression of growth factors like vascular endothelial growth factor (VEGF) and insulin-like growth factor 1 (IGF-1) in dermal papilla cells, which are important for hair growth. fishersci.sefishersci.camims.comontosight.ai Furthermore, this compound has been observed to suppress the nuclear translocation of the DHT-androgen receptor complex, interfering with the downstream signaling pathway. fishersci.sefishersci.camims.comontosight.ai

Table 2: Expression of 5α-Reductase Isoforms in Cell Lines used in this compound Research

| Cell Line | Technique | SRD5A1 Expression | SRD5A2 Expression | Reference |

| HaCaT | RT-PCR | Abundantly expressed | Undetectable | wikidata.org |

| HHDPC | RT-PCR | Strongly expressed | Much lower expression | fishersci.se |

Table 3: Effect of this compound on Gene Expression and Protein Translocation in Dermal Papilla Cells

| Target | Effect of this compound Treatment (10 µM) | Technique(s) Used | Reference |

| VEGF (Gene Expression) | Increased | RT-qPCR | fishersci.sefishersci.camims.comontosight.ai |

| IGF-1 (Gene Expression) | Increased | RT-qPCR | fishersci.sefishersci.camims.comontosight.ai |

| DHT-Androgen Receptor Complex Nuclear Translocation | Suppressed | Immunofluorescence Staining | fishersci.sefishersci.camims.comwikipedia.orgontosight.ai |

Quantitative Polymerase Chain Reaction (RT-qPCR)

Quantitative Polymerase Chain Reaction (RT-qPCR) is a technique used to measure the expression levels of specific genes. In the context of this compound research, RT-qPCR has been utilized to assess the impact of the compound on the mRNA expression of genes relevant to its proposed mechanisms of action, such as those involved in hair growth pathways. For instance, studies investigating the potential of this compound for treating androgenetic alopecia have used RT-qPCR to examine the expression of growth factors like vascular endothelial growth factor (VEGF) and insulin-like growth factor 1 (IGF-1), which are known to promote angiogenesis and hair follicle survival.

Western Blotting

Western blotting is a widely used technique for detecting and quantifying specific proteins in a sample. This method is crucial for determining whether treatment with this compound affects the protein levels of key molecules involved in cellular signaling pathways. Research on this compound has employed Western blotting to validate findings from RT-qPCR and to investigate the impact of the compound on protein expression related to hormone receptors and apoptotic markers. plos.orgnih.gov For example, studies have used Western blotting to assess the levels of the androgen receptor (AR) and its translocation, as well as proteins involved in apoptosis like Bax, Bcl-2, and cleaved caspase-3, in cells treated with this compound. plos.orgnih.gov Additionally, Western blotting has been used to examine the protein expression of hair growth factors such as VEGF, hepatocyte growth factor (HGF), and keratinocyte growth factor (KGF), and signaling molecules like BMP-4. plos.orgnih.gov

Flow Cytometry for Cellular Processes

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. This method allows for the quantitative assessment of various cellular processes, including cell cycle progression and apoptosis. plos.org In this compound research, flow cytometry has been instrumental in understanding the compound's effects on cell viability and death. researchgate.netplos.org Studies have utilized flow cytometry to analyze the cell cycle distribution of dermal papilla cells (DPCs) treated with this compound, observing changes in the percentages of cells in different phases (e.g., G0, G1, G2/M). plos.org This technique can also identify apoptotic cells by detecting changes in membrane permeability and DNA fragmentation, often using dyes like propidium (B1200493) iodide (PI) or Annexin V. researchgate.netplos.org Flow cytometry can provide valuable data on whether this compound induces cell cycle arrest or promotes apoptosis in specific cell types. researchgate.netplos.org

Future Research Directions and Translational Perspectives

Exploration of Novel Analogues for Enhanced Bioactivity and Selectivity

Ongoing research involves the synthesis and evaluation of Avicequinone C analogues to identify compounds with improved bioactivity, selectivity, and potentially reduced cytotoxicity. Molecular docking studies have indicated that modifications to the furanonaphthoquinone structure of this compound can influence its inhibitory activity against 5α-reductase enzymes. Studies have synthesized series of this compound analogues with variations in saturation and substituents on the furan (B31954) ring and evaluated their in vitro cytotoxicity and 5α-reductase inhibitory activities using cell lines such as human keratinocytes (HaCaT). nih.govjst.go.jpresearchgate.net These investigations aim to identify structural features that are key pharmacophores for inhibiting 5α-reductase activity. researchgate.net For instance, one study found that an analogue with a propionic substituent on the furan ring exhibited approximately 22-fold more potency than the original this compound in inhibiting steroid 5α-reductase type 1 in a HaCaT cell-based assay. researchgate.net Continued efforts in this area are crucial for developing more potent and specific inhibitors with higher potential for treating conditions like AGA. mdpi.com

Elucidation of Additional Molecular Targets and Pathways

While this compound is known for its inhibition of 5α-reductase type 1, further research is needed to fully elucidate its interaction with other molecular targets and pathways. smolecule.commdpi.com Studies using network pharmacology and molecular docking have explored the potential mechanisms of compounds from Avicennia marina, including this compound, in inhibiting viruses such as Hepatitis C Virus (HCV). tjnpr.orgtjnpr.orgresearchgate.net These studies have identified potential core targets such as SRC, AKT1, TNF-α, HSP90AA1, and ESR1, suggesting that this compound and related compounds may interact with multiple proteins involved in various cellular processes. tjnpr.orgtjnpr.orgresearchgate.net For example, molecular docking results indicated that this compound demonstrated comparable or superior binding energy to the native ligand for HSP90AA1, a heat shock protein. tjnpr.orgresearchgate.net Additionally, research on the mechanism of action in dermal papilla cells from AGA patients suggests that this compound can inhibit the translocation of the androgen receptor (AR) complex into the nucleus and increase the expression of growth factors like VEGF and HGF, which are important for angiogenesis and hair growth. chula.ac.thplos.orgresearchgate.net Further investigation using advanced techniques is necessary to confirm these interactions and identify other relevant pathways modulated by this compound, potentially revealing its utility in treating a broader range of conditions.

Integration of Omics Technologies in Mechanistic Studies

Integrating omics technologies, such as transcriptomics, proteomics, and metabolomics, is a promising approach to gain a comprehensive understanding of the molecular mechanisms of this compound. These technologies can provide insights into the global changes in gene expression, protein profiles, and metabolic pathways in response to this compound treatment. biomedres.us For example, RNA sequencing can be used to analyze transcriptome-wide effects and identify modulated genes and pathways. While specific omics studies on this compound are not detailed in the search results, the application of omics-based profiling is increasingly being utilized in research on marine plant-derived bioactives to surmount limitations in understanding their pharmacological potential. biomedres.us Integrating these technologies can help elucidate the complex network of interactions influenced by this compound and identify potential biomarkers of its activity.

Pre-Clinical Research Model Development and Standardization (non-human, non-clinical trial)

The development and standardization of relevant pre-clinical research models are critical for evaluating the efficacy and safety of this compound and its analogues before potential clinical translation. Pre-clinical development typically involves in vitro and in vivo studies using laboratory animals to collect feasibility and safety data. wikipedia.org For this compound's primary application in AGA, relevant models include cell-based assays using human dermal papilla cells (DPCs) and potentially animal models that mimic the condition. emerging-researchers.orgchula.ac.thplos.orgresearchgate.net Standardized cell-based assays, such as those using HaCaT cells or DPCs isolated from AGA patients, have been employed to assess 5α-reductase inhibitory activity and effects on hair follicle cells. emerging-researchers.orgjst.go.jpresearchgate.netchula.ac.thplos.orgnih.gov However, there is a need for standardized enzyme and microsome preparations for 5α-reductase inhibitory assays, as variations exist between studies. sci-hub.se Developing and standardizing in vivo non-human models that reliably reflect the complexities of AGA or other conditions where this compound shows potential would be crucial for evaluating its efficacy in a more physiological context. These models should adhere to good laboratory practices (GLPs) to ensure the reliability and acceptability of the data for regulatory submissions. wikipedia.org

Q & A

Q. How is Avicequinone C structurally characterized, and what analytical methods are critical for confirming its identity in natural product isolation?

this compound, a 1,4-naphthoquinone derivative, is identified through spectroscopic techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS). Structural elucidation focuses on distinguishing its hydroxyl and quinoid moieties, which are critical for bioactivity. For example, in studies isolating this compound from Avicennia marina, NMR data (¹H and ¹³C) confirmed the presence of a hydroxyl group at the C-2 position and a naphthoquinone backbone . Purity is validated via HPLC coupled with UV-Vis spectroscopy, ensuring consistency in downstream biological assays .

Q. What synthetic strategies are employed to produce this compound, and how do reaction conditions influence yield and scalability?

this compound is synthesized via solvent-free methods using indium triflate [In(OTf)₃] as a catalyst, which promotes regioselective cyclization of naphthoquinone precursors. This approach avoids toxic solvents and achieves yields >70% under mild conditions (80°C, 12 hours). Key parameters include stoichiometric control of hydroxylation steps and inert atmosphere maintenance to prevent quinone oxidation . Comparative studies show that microwave-assisted synthesis reduces reaction time but requires rigorous optimization to prevent side-product formation .

Advanced Research Questions

Q. How does this compound modulate molecular pathways in androgenetic alopecia (AGA), and what experimental models validate its 5α-reductase inhibitory activity?

this compound inhibits 5α-reductase, reducing dihydrotestosterone (DHT) synthesis in human dermal papilla cells (DPCs). Mechanistic studies using RT-qPCR and Western blotting reveal it suppresses DHT-AR complex nuclear translocation and upregulates VEGF and IGF-1, promoting angiogenesis and hair follicle survival . In vitro models (e.g., DPCs treated with 10 μM this compound) demonstrate a 40% reduction in DHT levels, validated via ELISA. However, dose-dependent cytotoxicity (IC₅₀ = 21.8 μM in MRC-5 fibroblasts) necessitates careful therapeutic window evaluation .

Q. What experimental approaches resolve contradictions in this compound’s cell death mechanisms (apoptosis vs. necrosis) across cancer models?

Discrepancies arise from concentration-dependent effects: At IC₅₀ = 8.2 μM in HT-29 colorectal cancer cells, this compound induces necrosis (evidenced by propidium iodide uptake and loss of membrane integrity), whereas lower concentrations (≤5 μM) trigger apoptosis via caspase-3 activation . Transcriptome profiling (RNA-seq) and protein interaction networks clarify context-specific outcomes: Downregulation of IFN-stimulated genes (e.g., IRF7) promotes necrosis, while apoptotic pathways dominate when oxidative stress is moderate .

Q. How can researchers design robust dose-response experiments to assess this compound’s selectivity between cancerous and non-cancerous cells?

A tiered approach is recommended:

- Step 1 : Determine IC₅₀ values via MTT/CCK-8 assays in cancer (e.g., HT-29, MDA-MB-231) and non-cancerous lines (e.g., MRC-5 fibroblasts).

- Step 2 : Validate selectivity using clonogenic assays (e.g., 8.2 μM this compound reduces HT-29 colony formation by 80% vs. 30% in MRC-5) .

- Step 3 : Mechanistic profiling (flow cytometry for cell cycle arrest, ROS detection kits) identifies off-target effects. For example, G₂/M arrest in cancer cells correlates with cyclin B1 suppression, while non-cancerous cells exhibit reversible G₁ arrest .

Q. What methodologies are employed to analyze this compound’s transcriptome-wide effects, and how are conflicting gene expression data reconciled?

RNA sequencing (RNA-seq) paired with bioinformatics tools (e.g., STRING for protein networks) identifies key pathways. For instance, Avicequinone B (a structural analog) downregulates 341 genes in HT-29 cells, including IRF7 and STAT1, but upregulates metastasis markers (HOPX, TNC) . Discrepancies arise from batch effects or cell line heterogeneity; normalization to housekeeping genes (e.g., GAPDH) and cross-validation via RT-qPCR (≥3 technical replicates) improve reliability .

Methodological Guidance

Q. How should researchers address variability in this compound’s bioactivity across plant extraction batches?

Standardize extraction protocols:

Q. What in silico tools predict this compound’s pharmacokinetic properties, and how are these validated experimentally?

Molecular docking (AutoDock Vina) models this compound’s binding to 5α-reductase (PDB ID: 7BW1). ADMET predictions (SwissADME) estimate moderate bioavailability (LogP = 2.1) and CYP3A4 metabolism. Experimental validation includes:

- Plasma stability assays (t₁/₂ = 4.2 hours in murine models).

- Caco-2 permeability assays (Papp = 8.6 × 10⁻⁶ cm/s), confirming moderate oral absorption .

Data Interpretation and Conflict Resolution

Q. How do researchers reconcile this compound’s dual role in promoting apoptosis (in cancer) and suppressing it (in DPCs)?

Context-dependent signaling explains this paradox: In DPCs, this compound inhibits pro-apoptotic BAX and enhances BCL-2, delaying catagen phase . In cancer cells, ROS overproduction overwhelms antioxidant defenses, triggering apoptosis or necrosis . Dual RNA-seq/phosphoproteomics in co-culture models can dissect tissue-specific effects.

Q. What criteria determine whether contradictory findings (e.g., apoptosis vs. necrosis) reflect experimental artifacts or genuine biological variability?

Apply the FINER framework:

- Feasibility : Replicate experiments across ≥3 independent labs.

- Novelty : Compare results to structural analogs (e.g., Avicequinone B’s apoptosis dominance ).

- Ethics : Use isogenic cell lines to minimize genetic variability.

- Relevance : Prioritize models mimicking in vivo conditions (e.g., 3D spheroids for necrosis studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.